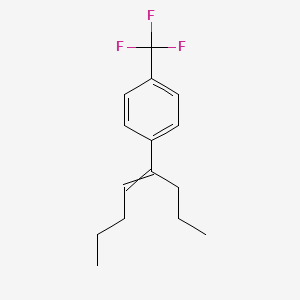![molecular formula C29H21N3O B12533235 4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one CAS No. 827347-69-3](/img/structure/B12533235.png)
4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of indole and benzodiazepine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can then undergo further transformations to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the benzodiazepine ring could modulate GABAergic activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like tryptophan and indomethacin share the indole moiety and exhibit similar biological activities.
Benzodiazepine Derivatives: Compounds such as diazepam and lorazepam share the benzodiazepine ring and are known for their anxiolytic and sedative effects.
Uniqueness
4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of indole and benzodiazepine structures, which may confer a distinct profile of biological activities and therapeutic potential .
Propriétés
Numéro CAS |
827347-69-3 |
|---|---|
Formule moléculaire |
C29H21N3O |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-[2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C29H21N3O/c33-21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-33H |
Clé InChI |
JRLBCXCVNLZPKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
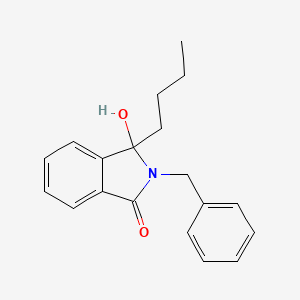
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)

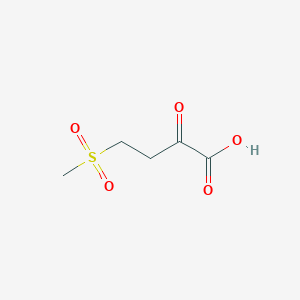
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

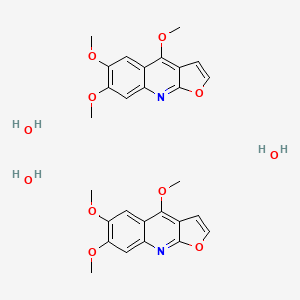
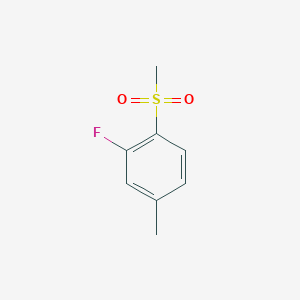
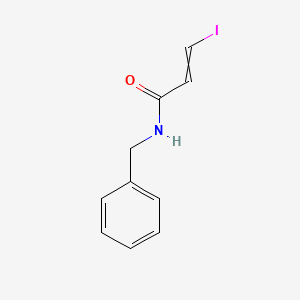
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole](/img/structure/B12533231.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
